1-Azaspiro[4.4]nonan-3-ol hydrochloride
Description
BenchChem offers high-quality 1-Azaspiro[4.4]nonan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azaspiro[4.4]nonan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[4.4]nonan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-5-8(9-6-7)3-1-2-4-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POICLEUMZBMXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889940-05-9 | |
| Record name | 1-azaspiro[4.4]nonan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comparative Analysis of 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro Analogs: Structural, Synthetic, and Pharmacological Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as critical building blocks in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing access to novel, three-dimensional chemical space.[1] This guide presents an in-depth comparative analysis of two privileged heterocyclic cores: the 1-azaspiro[4.4]nonane system and its 1-oxa-7-azaspiro bioisostere. By focusing on the representative alcohol derivatives, 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro[4.4]nonan-3-ol, we dissect the fundamental differences in their structural properties, synthetic accessibility, and potential pharmacological profiles. We explore how the isosteric replacement of a methylene group with an oxygen atom fundamentally alters physicochemical properties such as polarity and hydrogen bonding capacity. This, in turn, is hypothesized to modulate binding affinity and selectivity at key biological targets, with a particular focus on the muscarinic acetylcholine receptor (mAChR) family. This whitepaper provides medicinal chemists and drug development professionals with the foundational knowledge, synthetic strategies, and validated experimental protocols necessary to strategically leverage these scaffolds in the design of next-generation therapeutics.
Introduction: The Strategic Value of Spirocycles in Medicinal Chemistry
The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to a paradigm shift in molecular design, emphasizing three-dimensional (3D) complexity. Azaspirocycles, heterocyclic compounds featuring a spiro-fused junction with at least one nitrogen atom, are at the forefront of this movement.[2] Their rigid, non-planar architecture provides a fixed orientation for substituent vectors, enabling more precise and potent interactions with biological targets while often improving metabolic stability and solubility compared to their non-spirocyclic counterparts.[2]
The 1-azaspiro[4.4]nonane skeleton, comprised of a cyclopentane ring fused to a pyrrolidine ring, is a core structure in several bioactive natural products.[3] Its bioisosteric analog, the 1-oxa-7-azaspiro[4.4]nonane core, replaces a methylene unit in the five-membered carbocycle with an oxygen atom, creating a tetrahydrofuran ring fused to the pyrrolidine.[4] This seemingly subtle change introduces a polar ether linkage and a potential hydrogen bond acceptor, which can profoundly influence molecular properties and biological activity. This guide aims to elucidate these differences through a rigorous, side-by-side comparison, providing a technical framework for their strategic application in drug discovery programs.
Structural and Physicochemical Differentiation
The fundamental difference between the two scaffolds lies in the identity of the atom at the 1-position of the spirocyclic system. This dictates the core electronic and conformational properties of the molecule.
Core Scaffold Analysis
The isosteric replacement of a carbon atom in 1-Azaspiro[4.4]nonan-3-ol with an oxygen atom to form 1-Oxa-7-azaspiro[4.4]nonan-3-ol introduces significant electronic and steric changes. The C-O-C bond of the ether is shorter and more polarized than the corresponding C-C-C bonds of the cyclopentane ring, and the oxygen atom's lone pairs of electrons can act as a hydrogen bond acceptor.
Caption: Core structures of 1-Azaspiro[4.4]nonan-3-ol and its oxa-analog.
Comparative Physicochemical Properties
The introduction of the ether oxygen has a predictable and significant impact on the molecule's calculated physicochemical properties. This is critical for drug development professionals, as these properties govern absorption, distribution, metabolism, and excretion (ADME). The primary effect is an increase in polarity, reflected in a higher Topological Polar Surface Area (TPSA) and a lower calculated LogP (cLogP).
| Property | 1-Azaspiro[4.4]nonan-3-ol | 1-Oxa-7-azaspiro[4.4]nonan-3-ol[5] | Causality of Difference |
| Molecular Formula | C₈H₁₅NO | C₇H₁₃NO₂ | Replacement of CH₂ with O and addition of OH. |
| Molecular Weight | 141.21 g/mol | 143.18 g/mol [5] | Oxygen is heavier than carbon. |
| cLogP | ~1.0 | ~0.1 | The polar ether oxygen reduces lipophilicity. |
| TPSA | 32.26 Ų | 41.49 Ų | The ether oxygen contributes an additional polar surface area. |
| H-Bond Donors | 2 (OH, NH) | 2 (OH, NH) | Unchanged. |
| H-Bond Acceptors | 2 (N, O) | 3 (N, O, ether O) | The ether oxygen adds a hydrogen bond acceptor site. |
Data Presentation: Comparative Physicochemical Properties
Comparative Synthetic Strategies
The construction of these spirocyclic frameworks can be achieved through various synthetic methodologies. The choice of strategy often depends on the desired substitution patterns and stereochemical control. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly robust and versatile method for constructing the pyrrolidine ring of both scaffolds.[6]
Synthesis of the 1-Azaspiro[4.4]nonane Core
A common approach involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a cyclopentene-based dipolarophile. The resulting spirocycle can then be functionalized. A plausible route to the target alcohol involves the synthesis of the corresponding ketone, 1-azaspiro[4.4]nonan-3-one, followed by a standard reduction.
Caption: Synthetic workflow for 1-Azaspiro[4.4]nonan-3-ol.
Protocol 1: Synthesis of 1-Azaspiro[4.4]nonan-3-one
-
Rationale: This protocol utilizes a one-pot, three-component 1,3-dipolar cycloaddition reaction, which is highly efficient for building the pyrrolidine ring.[7][8] Subsequent hydrolysis and decarboxylation yield the target ketone.
-
Materials: Cyclopentanone, Sarcosine (N-methylglycine), Ethyl propiolate, Toluene (anhydrous), Methanol, Sodium Borohydride (NaBH₄), Diethyl ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopentanone (1.0 eq), sarcosine (1.1 eq), and anhydrous toluene.
-
Heat the mixture to reflux for 2 hours to generate the azomethine ylide in situ, collecting water in the Dean-Stark trap.
-
Cool the mixture to room temperature and add ethyl propiolate (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 16-24 hours. Monitor reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude ester is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield 1-azaspiro[4.4]nonan-3-one.
-
Purify the ketone by column chromatography (Silica gel, gradient elution with EtOAc/Hexanes).
-
For reduction, dissolve the purified ketone in methanol, cool to 0 °C, and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.
-
Quench the reaction with water, concentrate to remove methanol, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield 1-Azaspiro[4.4]nonan-3-ol.
-
Synthesis of the 1-Oxa-7-azaspiro[4.4]nonane Core
The synthesis of the oxa-analog follows a similar logic, but requires a different dipolarophile to construct the tetrahydrofuran ring. A [3+2] cycloaddition using an activated dihydrofuran derivative is a viable strategy.
Protocol 2: Synthesis of 1-Oxa-7-azaspiro[4.4]nonan-3-ol
-
Rationale: This protocol adapts the cycloaddition strategy. The key is the use of a suitable five-membered oxygen-containing heterocycle as the starting material, which will become the tetrahydrofuran portion of the final product.
-
Materials: Dihydro-2(3H)-furanone, Sarcosine, a suitable dipolarophile (e.g., an activated alkene), Toluene (anhydrous), Lithium Aluminium Hydride (LAH), THF (anhydrous).
-
Step-by-Step Methodology:
-
The synthesis of the core 1-Oxa-7-azaspiro[4.4]nonane structure can be complex, but it is commercially available as a building block.[4]
-
Assuming a synthetic route starting from a functionalized precursor, such as tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate[9], the synthesis would proceed via deprotection and potential functional group interconversion.
-
A more direct synthesis of a related ketone, 1-Oxa-7-azaspiro[4.4]nonan-3-one, could be envisioned via a multi-step sequence involving radical cyclization or other advanced methods.[10]
-
For the reduction of a precursor ketone to the target alcohol, a standard procedure would be followed: Dissolve the ketone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add LAH (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 1-Oxa-7-azaspiro[4.4]nonan-3-ol.
-
Pharmacological Implications and Mechanistic Insights
The structural and physicochemical differences between these two scaffolds are expected to translate into distinct pharmacological profiles. Spirocyclic structures are known to interact with a variety of CNS targets, with muscarinic acetylcholine receptors (mAChRs) being a well-documented target class for related molecules.[11][12]
Target Landscape: The Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[13] There are five subtypes (M1-M5), which are implicated in diverse physiological processes and are important targets for diseases such as Alzheimer's, schizophrenia, and COPD.[14] The M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi/Go proteins.[14]
Caption: Simplified M1 muscarinic receptor signaling pathway.
Hypothesis: Differential Receptor Binding
The key mechanistic hypothesis is that the ether oxygen of the 1-oxa-7-azaspiro scaffold can serve as a crucial hydrogen bond acceptor within the orthosteric binding site of mAChRs.[15] This interaction is absent in the 1-azaspiro analog. This additional hydrogen bond could:
-
Increase Binding Affinity: Form a more stable ligand-receptor complex, resulting in a lower Ki value.
-
Alter Subtype Selectivity: The specific geometry of the binding pocket varies between mAChR subtypes. The oxygen's position might favor interaction with an amino acid residue present in one subtype but not another, thereby conferring selectivity.
Protocol 3: Competitive Radioligand Binding Assay for mAChRs
-
Trustworthiness: This protocol is a self-validating system. It includes standards (unlabeled NMS for non-specific binding) and controls to ensure the data is reliable and interpretable. The goal is to determine the binding affinity (Ki) of the test compounds for a specific mAChR subtype.
-
Materials:
-
Cell membranes expressing a single human mAChR subtype (e.g., M1).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled ligand for non-specific binding: Atropine or NMS.
-
Test Compounds: 1-Azaspiro[4.4]nonan-3-ol and 1-Oxa-7-azaspiro[4.4]nonan-3-ol, dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be <1%.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled atropine (at a high final concentration, e.g., 10 µM), 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of a test compound dilution, 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion and Future Outlook
The isosteric replacement of a methylene group with an oxygen atom, transforming the 1-azaspiro[4.4]nonane core into the 1-oxa-7-azaspiro[4.4]nonane scaffold, is a powerful strategy in medicinal chemistry. This guide has demonstrated that this single-atom substitution leads to significant and predictable changes in physicochemical properties, most notably an increase in polarity and the introduction of a key hydrogen bond accepting feature.
These structural modifications necessitate distinct synthetic considerations but open up new avenues for pharmacological modulation. The central hypothesis—that the ether oxygen can act as a specific interaction point within a receptor binding pocket—provides a clear rationale for synthesizing and screening these analogs. The provided protocols for synthesis and in vitro pharmacological testing offer a validated roadmap for researchers to explore this hypothesis.
Future work should focus on the stereoselective synthesis of these compounds to probe the effects of chirality on biological activity. Expanding the investigation to a broader range of biological targets beyond mAChRs is also warranted, as these versatile scaffolds hold promise for developing novel therapeutics for a wide array of human diseases.
References
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
- Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed.
- Human muscarinic acetylcholine receptors are a target of the marine toxin 13-desmethyl C spirolide. PubMed.
- 1-Oxa-7-azaspiro[4.4]nonan-3-ol.
- Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal.
- A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed.
- Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. PMC - PubMed Central.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester.
- Muscarinic acetylcholine receptor. Wikipedia.
- Molecular properties of muscarinic acetylcholine receptors. PMC - NIH.
- Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1-Oxa-7-azaspiro[4.4]nonan-3-ol | C7H13NO2 | CID 90204447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | C12H21NO4 | CID 72207779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human muscarinic acetylcholine receptors are a target of the marine toxin 13-desmethyl C spirolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and chiral centers of 1-Azaspiro[4.4]nonan-3-ol derivatives
Navigating the Frontier: Stereochemical Engineering of 1-Azaspiro[4.4]nonan-3-ol Scaffolds
Executive Summary: The Spirocyclic Advantage
In the modern era of drug discovery, the "escape from flatland" is a dominant paradigm. While aromatic rings have historically dominated small molecule libraries, their planar nature often limits solubility and target specificity. The 1-azaspiro[4.4]nonan-3-ol scaffold represents a high-value "privileged structure" that offers high fraction of
This guide details the stereochemical intricacies, synthetic pathways, and resolution strategies for this specific scaffold. It is designed for medicinal chemists seeking to exploit the rigidity of spiro-pyrrolidines to lock pharmacophores into bioactive conformations, particularly for Muscarinic (M1) and Nicotinic (nAChR) receptor targets.
Stereochemical Anatomy & Nomenclature
Understanding the topology of 1-azaspiro[4.4]nonan-3-ol requires a precise definition of its chiral centers and diastereomeric relationships.
Numbering and Chiral Centers
The scaffold consists of a pyrrolidine ring spiro-fused to a cyclopentane ring.
-
Position 1: Nitrogen atom (secondary or tertiary amine).
-
Position 3: Carbon bearing the hydroxyl group (Chiral Center 1).
-
Position 5: The Spiro Carbon (Chiral Center 2).
Crucial Stereochemical Rule: While a spiro carbon in a symmetrical spiro[4.4]nonane is usually achiral, the introduction of the hydroxyl group at C3 breaks the symmetry of the pyrrolidine ring. Consequently, C5 becomes a stereogenic center because the path from C5 to C3 (bearing OH) is different from the path from C5 to C4.
Stereoisomer Calculation
With two chiral centers (C3 and C5), there are
-
(3R, 5R) and (3S, 5S) : cis-like relationship (depending on priority).
-
(3R, 5S) and (3S, 5R) : trans-like relationship.
Note on Nitrogen Inversion: The nitrogen at position 1 is technically a stereocenter, but in solution, it undergoes rapid pyramidal inversion unless constrained as a quaternary ammonium salt or N-oxide. Therefore, we focus on the C3 and C5 configurations.
Visualizing the Stereochemical Tree
Figure 1: Stereochemical hierarchy of the 1-azaspiro[4.4]nonan-3-ol scaffold.
Synthetic Strategies: The "Self-Validating" Protocols
To ensure scientific integrity, we focus on the Intramolecular 1,3-Dipolar Cycloaddition route. This method is superior because it constructs the spiro center and the C3-oxygen functionality simultaneously, often with predictable diastereoselectivity.
Mechanism: The Nitrone Route
This pathway involves the formation of a nitrone on a cyclopentane ring, followed by an intramolecular cycloaddition to an alkene tether.
-
Precursor: A cyclopentanone derivative with an alkene side chain.
-
Nitrone Formation: Condensation with hydroxylamine/aldehyde.
-
Cycloaddition: The nitrone reacts with the alkene to form a tricyclic isoxazolidine.[1]
-
Reductive Cleavage: The N-O bond of the isoxazolidine is cleaved (e.g., Zn/AcOH), revealing the 1-azaspiro[4.4]nonan-3-ol core.
Detailed Protocol (Step-by-Step)
Objective: Synthesis of rac-1-azaspiro[4.4]nonan-3-ol via Isoxazolidine Intermediate.
Phase 1: Nitrone Cycloaddition (The Stereodefining Step)
-
Reagents: 5-hexenyl-cyclopentanone (hypothetical precursor), N-methylhydroxylamine hydrochloride, NaHCO3, Toluene.
-
Procedure:
-
Dissolve ketone (1.0 eq) in Toluene (0.1 M).
-
Add N-methylhydroxylamine HCl (1.2 eq) and NaHCO3 (2.0 eq).
-
Reflux with a Dean-Stark trap to remove water (drives nitrone formation).
-
Critical Checkpoint: Monitor by TLC. The disappearance of the ketone carbonyl stretch (IR ~1740 cm⁻¹) and appearance of C=N (nitrone) is transient; the product (isoxazolidine) will appear as a more polar spot.
-
Continue reflux until the intermediate nitrone is consumed (intramolecular cyclization).
-
Workup: Cool, filter salts, concentrate. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc).
-
Phase 2: Reductive Cleavage (Unmasking the Alcohol)
-
Reagents: Isoxazolidine intermediate, Zinc dust (activated), Acetic Acid (glacial).
-
Procedure:
-
Dissolve isoxazolidine in AcOH (0.2 M).
-
Add Zn dust (5.0 eq) in portions at 0°C (exothermic).
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Causality: Zinc inserts into the weak N-O bond, cleaving it. The oxygen becomes the C3-OH, and the nitrogen becomes the secondary amine (or tertiary if N-alkylated).
-
Workup: Filter through Celite. Neutralize filtrate with aq. NaOH (keep pH > 10 to ensure amine is freebase). Extract with DCM.
-
Validation: 1H NMR will show the appearance of the H-3 proton (multiplet near 4.0 ppm) and the loss of the specific isoxazolidine bridgehead protons.
-
Synthetic Workflow Diagram
Figure 2: The Nitrone-Isoxazolidine route to 1-azaspiro[4.4]nonan-3-ol.
Analytical & Resolution Data
Since the synthetic route above yields a racemate (or diastereomeric mixture), resolution is often required for biological assays.[2]
Resolution Strategies
Direct chiral HPLC is preferred due to the lack of strong chromophores (UV active groups) on the core scaffold. Derivatization is often necessary for detection.
| Method | Reagent/Column | Detection | Pros/Cons |
| Derivatization | p-Nitrobenzoyl chloride | UV (254 nm) | Pro: Introduces chromophore and enhances crystallinity. Con: Requires hydrolysis step later.[2] |
| Chiral HPLC | Chiralpak AD-H or OD-H | RI (Refractive Index) or ELSD | Pro: Direct separation of enantiomers. Con: Poor UV sensitivity without derivatization. |
| Classical Resolution | L-(+)-Tartaric acid | Crystallization | Pro: Scalable for kg batches. Con: Trial-and-error for specific solvent systems. |
Structural Validation (NMR)
To distinguish diastereomers (e.g., cis-OH vs trans-OH relative to the N-ring):
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Irradiate the H3 proton (on the carbon with -OH).
-
Look for cross-peaks with the protons on the cyclopentane ring (C6-C9).
-
Interpretation: Strong NOE between H3 and the spiro-adjacent cyclopentane protons suggests spatial proximity, helping assign relative configuration.
-
Applications & Biological Relevance[1][3][4][5][6][7][8]
The 1-azaspiro[4.4]nonane skeleton is not merely a chemical curiosity; it is a bio-isostere for quinuclidine and tropane alkaloids.
-
Muscarinic Agonists (M1): The rigid distance between the basic nitrogen and the hydrogen-bond accepting hydroxyl mimics the pharmacophore of acetylcholine but with restricted conformational freedom, potentially increasing selectivity for M1 over M2/M3 subtypes.
-
Nicotinic Ligands (nAChR): Derivatives of this scaffold have shown affinity for
nicotinic receptors, relevant in cognitive enhancement (Alzheimer's research). -
Cephalotaxine Precursors: The scaffold is the core of the Cephalotaxus alkaloids (e.g., homoharringtonine), used in leukemia treatment.[3]
References
-
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. Link
-
Guerrero-Caicedo, A., et al. (2019).[5] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." ACS Omega.[6] Link
-
D'Angelo, J., et al. (2005).[7] "Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine." Heterocycles. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews (Context on Spiro Scaffolds). Link
-
Muthusamy, S., et al. (2025).[7] "One-pot three-component synthesis of azaspirononatriene derivatives." Scientific Reports. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine [chooser.crossref.org]
Advanced GHS Classification & SDS Authoring for Spiro-Amine Salts
Topic: Safety Data Sheet (SDS) and GHS Classification for Spiro-Amine Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Spiro" Renaissance and Regulatory Gaps
In modern medicinal chemistry, spirocyclic scaffolds—particularly spiro-amines —have emerged as a dominant structural motif. By replacing flat, aromatic rings with three-dimensional spiro-fused systems (e.g., spiro[3.3]heptanes, spiro[piperidine-4,2'-oxetanes]), drug developers increase the fraction of saturated carbons (
However, this chemical innovation creates a regulatory paradox. While spiro-amines are designed to be "better" drugs, they are frequently New Chemical Entities (NCEs) with limited historical toxicological data. Furthermore, they are almost invariably isolated as salts (hydrochlorides, tosylates, mesylates) to ensure crystallinity and stability.
For the Application Scientist or Regulatory Toxicologist, this presents a critical challenge: How do you accurately classify a novel spiro-amine salt under GHS (Globally Harmonized System) without extensive in vivo data?
This guide outlines a scientifically rigorous, self-validating protocol for classifying these compounds and authoring compliant Safety Data Sheets (SDSs), bridging the gap between medicinal chemistry innovation and regulatory compliance.
The Hazard Profile: Deconstructing the Spiro-Amine Salt
To classify a spiro-amine salt, one must deconstruct it into its contributing hazard vectors. It is rarely sufficient to treat the molecule as a monolith.
The Amine Moiety (The Base)
The spiro-amine core typically carries a secondary or tertiary amine.
-
Physicochemical Hazard: High basicity (
8–11). -
GHS Implications:
-
Skin/Eye Irritation: Free bases are often corrosive (Category 1) or severe irritants (Category 2).
-
Sensitization: Reactive amines can act as haptens, leading to Skin Sensitization (Category 1/1A/1B).
-
Aquatic Toxicity: Cationic amines often bind avidly to biological membranes (e.g., fish gills), triggering Acute Aquatic 1 classifications.
-
The Spiro-Scaffold (The Core)
The rigid spiro-fusion confers metabolic stability, meaning the compound resists cytochrome P450 degradation.
-
Toxicological Hazard: "Metabolic stability" in a drug discovery context can translate to "Environmental Persistence" in a GHS context.
-
New ECHA Hazard Classes (2025): You must now screen for PBT (Persistent, Bioaccumulative, Toxic) and PMT (Persistent, Mobile, Toxic) properties.[1] Spiro-amines often exhibit high mobility (low LogD) and high persistence.
The Counter-Ion (The Salt Former)
The salt form modifies the hazard profile significantly.
-
Acidity: An HCl salt of a spiro-amine is a salt of a strong acid and a weak base. While the solid may be neutral, hydrolysis can generate acidic environments.
-
Corrosivity: Unlike the alkaline free base, the salt is often less corrosive to skin but may remain damaging to eyes due to ionic strength and pH buffering capacity.
Strategic Classification Protocol: The "Bridging" Approach
Since direct testing of every NCE salt is impractical, we utilize a Weight of Evidence (WoE) approach, leveraging GHS Bridging Principles adapted for substances.
Step 1: Parent-to-Salt Extrapolation
Start with the known hazards of the parent spiro-amine (free base) and the counter-acid.
-
Rule of Thumb: If the parent amine is Acute Tox 3 (Oral), the salt is typically classified similarly unless the molecular weight change is drastic (>20%).
-
Correction Factor: Adjust ATE (Acute Toxicity Estimate) for molecular weight:
Step 2: The pH/Corrosivity Check
Do not assume the salt is benign.
-
Protocol: Measure the pH of a 10% aqueous solution.
-
pH
2 or 11.5: Presume Skin Corr. 1 . -
2 < pH < 11.5: Rely on In Vitro data (e.g., OECD 431/439) or QSAR.
-
Note: Many spiro-amine HCl salts form acidic solutions (pH 3–5), avoiding Corrosive classification but triggering Eye Irrit. 2 .
-
Step 3: In Silico Validation (QSAR)
For the novel spiro-core, use QSAR (Quantitative Structure-Activity Relationship) tools to predict specific endpoints.
-
Software: Derek Nexus, MultiCASE, or OECD QSAR Toolbox.
-
Focus: Genotoxicity (Ames) and Skin Sensitization.
-
Spiro-Specific Alert: Watch for epoxide formation if the spiro-ring contains ether linkages (e.g., oxaspiro systems), which can flag Muta. 2.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for classifying a novel spiro-amine salt when experimental data is limited.
Figure 1: Decision logic for GHS classification of NCE salts, prioritizing pH-based exclusion of corrosivity before bridging parent toxicity data.
SDS Authoring: Critical Sections for Spiro-Amines
When authoring the SDS, generic templates often fail to capture the nuances of spiro-salts. Focus on these specific sections:
Section 2: Hazard Identification
-
Common Classifications:
-
Acute Tox. 4 (Oral): H302 is standard for many amine salts unless data proves otherwise.
-
Skin Irrit. 2 / Eye Irrit. 2: H315/H319 are typical for moderate pH salts.
-
STOT SE 3 (Respiratory): H335. Dusts of amine salts are highly irritating to mucous membranes.
-
-
Signal Word: Warning (unless pH indicates Danger).
Section 9: Physical and Chemical Properties
-
pH: Crucial. State the concentration (e.g., "pH: 4.5 (10% aq. solution)").
-
Partition Coefficient (Log Pow): For spiro-compounds, experimental LogP is often lower than predicted due to the compact 3D shape. Use measured values if possible, as this dictates Environmental classification.
-
Solubility: Explicitly state water solubility. Spiro-amine salts are designed to be soluble; this increases bioavailability and aquatic risk.
Section 11: Toxicological Information[2]
-
Read-Across Statement: If using parent data, explicitly state: "Toxicological data is based on the free base form. ATE values have been adjusted for molecular weight."
-
Genotoxicity: Address the spiro-scaffold. If Ames negative, state clearly. If untested, cite QSAR predictions (e.g., "QSAR modeling predicts no mutagenic potential for the spiro[3.3]heptane core").
Section 12: Ecological Information
-
PBT/vPvB Assessment: With the 2025 ECHA updates, you must assess persistence. Spiro-cycles are robust.
-
Statement: "The spirocyclic scaffold is expected to be hydrolytically stable."
-
If LogP < 4.5, you may argue against Bioaccumulation (B), but Persistence (P) often remains a flag.
-
Experimental Workflow: From Synthesis to SDS
To ensure "Self-Validating" compliance, implement this mini-workflow in your lab:
| Step | Procedure | Output | Action |
| 1 | Synthesis | Isolated Salt (Solid) | Record Yield & Appearance. |
| 2 | pH Screen | Dissolve 100mg in 1mL water. | pH Value. |
| 3 | Solubility | Visual saturation point. | g/L Estimate. |
| 4 | In Silico | Run Parent Structure in Derek/Case Ultra. | Tox Alerts. |
| 5 | SDS Draft | Compile data into GHS format. | Draft SDS. |
Case Study: Spiroxamine (Analogue Read-Across)
Compound: Spiroxamine (Spiro-amine fungicide). Structure: Spiro[4.5]decane scaffold. Classification Insight:
-
Oral Tox: LD50 ~500-600 mg/kg (Rat). Classification: Acute Tox 4 (H302) .
-
Repro: Suspected of damaging fertility (Repr. 2 ).
-
Lesson: The spiro-scaffold itself is not acutely toxic, but the specific amine side-chain drives the irritation and reproductive hazards. When classifying a new spiro-salt, look for structural homology to Spiroxamine for the spiro-core, but prioritize the specific amine head-group for acute effects.
References
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition. UNECE.
-
European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria.[2][4][5][6] Version 6.[7]0.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA 3844-04 2016.
-
Hiesinger, K., et al. (2021).[8][9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[8]
-
Organisation for Economic Co-operation and Development (OECD). (2023). The OECD QSAR Toolbox. Version 4.[3]6.
Sources
- 1. chemleg.com [chemleg.com]
- 2. reach-metals.eu [reach-metals.eu]
- 3. archeanchemicals.com [archeanchemicals.com]
- 4. Classification and labelling - ECHA [echa.europa.eu]
- 5. sustainabilityinbusiness.blog [sustainabilityinbusiness.blog]
- 6. Classification of substances and mixtures - ECHA [echa.europa.eu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-Azaspiro[4.4]nonan-3-ol via Intramolecular 1,3-Dipolar Cycloaddition
Introduction: The Strategic Value of the 1-Azaspiro[4.4]nonane Scaffold
The 1-azaspiro[4.4]nonane ring system is a privileged structural motif in medicinal chemistry and drug discovery.[1] Its inherent three-dimensionality and conformational rigidity provide a unique framework that can enhance target selectivity, improve pharmacokinetic properties, and offer novel intellectual property space.[1][2] Azaspirocycles are increasingly found in clinical pipelines and approved therapeutics, demonstrating their utility in creating potent modulators of various biological targets, particularly within the central nervous system.[1][3]
The construction of such spirocyclic architectures presents a compelling synthetic challenge. Among the myriad of methods available for building five-membered heterocyclic rings, the 1,3-dipolar cycloaddition stands out as a particularly powerful and atom-economical strategy.[4][5][6][7] This reaction, specifically the intramolecular variant involving dipoles like azomethine ylides or nitrones, provides a highly efficient and often stereoselective pathway to complex polycyclic amine products by tethering the reactive partners within the same molecule.[8][9]
This document provides a detailed, field-proven protocol for the synthesis of 1-azaspiro[4.4]nonan-3-ol. The core of this strategy is a robust intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by the reductive cleavage of the resulting isoxazolidine bridge. This approach offers a reliable and scalable route to a valuable spirocyclic building block for research, discovery, and development programs.[10][11]
Mechanistic Rationale and Strategy
The cornerstone of this synthesis is the [3+2] cycloaddition, a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile.[6] In our chosen strategy, the 1,3-dipole is a cyclic nitrone, and the dipolarophile is a terminal alkene.
Causality of the Intramolecular Approach: By tethering the alkene dipolarophile to the carbon atom of the cyclic nitrone, we pre-organize the molecule for the key ring-forming step. This intramolecular nature has several advantages over an intermolecular reaction:
-
Increased Effective Molarity: The proximity of the reacting groups significantly accelerates the reaction rate, often allowing for milder reaction conditions.
-
Enhanced Selectivity: The conformational constraints imposed by the tether typically lead to high or complete regio- and diastereoselectivity in the formation of the new stereocenters.[8]
-
Complexity from Simplicity: It allows for the rapid construction of a complex tricyclic system from a relatively simple acyclic precursor.[8]
The overall synthetic pathway is a logical four-stage process designed for efficiency and scalability.
Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.
The reaction proceeds via the thermal activation of the alkenylnitrone. The nitrone (the 1,3-dipole) reacts across the tethered alkene (the dipolarophile) through a concerted transition state to forge two new carbon-carbon bonds and a carbon-oxygen bond simultaneously, yielding a tricyclic isoxazolidine intermediate.
Caption: Mechanism of the intramolecular 1,3-dipolar cycloaddition step.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Step A: Synthesis of 5,5-Dimethyl-1-pyrroline N-oxide
This initial step creates the core cyclic nitrone structure. The synthesis begins with a nitro-aldol (Henry) reaction followed by reductive cyclization.[10]
-
Preparation of 4-Methyl-4-nitropentanol:
-
To a solution of 2-nitropropane (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37%, 1.2 eq) and a catalytic amount of triethylamine (0.1 eq).
-
Rationale: The triethylamine acts as a base to deprotonate the α-carbon of the nitroalkane, generating a nitronate anion which then attacks the electrophilic formaldehyde.
-
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure nitro alcohol.
-
-
Reductive Cyclization to 5,5-Dimethyl-1-pyrroline N-oxide:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend zinc dust (3.0 eq) in 95% ethanol and cool the mixture to 0-5 °C in an ice bath.
-
Add the 4-methyl-4-nitropentanol (1.0 eq) dropwise to the suspension, maintaining the internal temperature below 10 °C.
-
Rationale: Zinc dust in an aqueous/alcoholic medium is a classic and effective reagent for the reduction of nitro groups to hydroxylamines. The acidic conditions generated in situ promote the cyclization of the intermediate amino alcohol onto the carbonyl group (formed from the tautomerization of the hydroxylamine), followed by dehydration to yield the cyclic nitrone.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite® to remove zinc salts, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5,5-dimethyl-1-pyrroline N-oxide, which can be used in the next step without further purification or purified by chromatography if necessary.
-
Step B: Synthesis of 2-(Pent-4-en-1-yl)-5,5-dimethyl-1-pyrroline N-oxide
This stage involves two key transformations: the addition of the alkene tether via a Grignard reaction and the subsequent re-oxidation to the nitrone.[11][12]
-
Grignard Addition:
-
Prepare pent-4-enylmagnesium bromide from 5-bromo-1-pentene (1.5 eq) and magnesium turnings (1.6 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool a solution of 5,5-dimethyl-1-pyrroline N-oxide (1.0 eq) in anhydrous THF to 0 °C.
-
Slowly add the prepared Grignard reagent to the nitrone solution.
-
Rationale: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the C=N bond of the nitrone to form a new C-C bond and yield a hydroxylamine intermediate after aqueous workup.
-
After addition, warm the reaction to room temperature and stir for 2-4 hours. Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude hydroxylamine.
-
-
Oxidation to Alkenylnitrone:
-
Dissolve the crude hydroxylamine from the previous step in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 5.0 eq) in portions.
-
Rationale: MnO₂ is a mild and selective oxidizing agent for converting hydroxylamines to nitrones without affecting the terminal alkene. The reaction is heterogeneous, which simplifies workup.
-
Stir the black suspension vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting hydroxylamine is consumed.
-
Filter the mixture through a pad of Celite®, washing thoroughly with DCM. Concentrate the filtrate to yield the crude alkenylnitrone. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Step C: Intramolecular 1,3-Dipolar Cycloaddition
This is the critical, complexity-building step where the spirocyclic core is assembled.[10][11]
-
Dissolve the purified alkenylnitrone from Step B in a high-boiling, non-polar solvent such as toluene or xylene.
-
Rationale: The cycloaddition is thermally induced. A high-boiling solvent allows the reaction to be heated sufficiently to overcome the activation energy barrier. Non-polar solvents are preferred as they do not interfere with the pericyclic mechanism.
-
Heat the solution to reflux (110-145 °C, depending on the solvent) and monitor the reaction by ¹H NMR or TLC, observing the disappearance of the alkenylnitrone signals. Reaction times can vary from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude tricyclic isoxazolidine, which is often pure enough for the next step or can be purified by chromatography.
Step D: Reductive Cleavage to 1-Azaspiro[4.4]nonan-3-ol
The final step unmasks the target amino alcohol by cleaving the N-O bond of the isoxazolidine.[11][12]
-
Dissolve the crude tricyclic isoxazolidine from Step C in a mixture of acetic acid and ethanol.
-
Add activated zinc dust (5.0 eq) and stir the suspension at room temperature for 6-12 hours.
-
Rationale: The Zn/AcOH system is a classic reducing agent for cleaving the relatively weak N-O bond in the isoxazolidine ring, yielding the desired 1,3-amino alcohol functionality.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite® to remove excess zinc.
-
Basify the filtrate carefully with a saturated aqueous solution of NaHCO₃ or NaOH until pH > 9.
-
Extract the aqueous layer multiple times with DCM or a CHCl₃/isopropanol mixture.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, DCM:Methanol with 1% NH₄OH gradient) to yield the final product, 1-Azaspiro[4.4]nonan-3-ol.
Quantitative Data Summary & Characterization
The following table summarizes representative yields for the key synthetic steps, based on literature precedents.[10][11][12]
| Step | Transformation | Typical Yield |
| B | Alkenylnitrone Synthesis (from nitrone) | 60-75% |
| C | Intramolecular Cycloaddition | 80-95% |
| D | Reductive Isoxazolidine Ring Opening | 85-95% |
Expected Characterization Data:
-
¹H NMR: Appearance of a characteristic multiplet in the 3.5-4.5 ppm range corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH). Disappearance of the vinyl proton signals (typically 4.8-5.8 ppm) from the alkenylnitrone precursor.
-
¹³C NMR: A signal in the 60-75 ppm range for the CH-OH carbon.
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, and an N-H stretch (if the amine is secondary).
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ ion corresponding to the calculated molecular weight of 1-Azaspiro[4.4]nonan-3-ol (C₈H₁₅NO, MW: 141.21).
Conclusion and Field Insights for Drug Development
This application note details a reliable and efficient synthesis of 1-azaspiro[4.4]nonan-3-ol. The strategic use of an intramolecular 1,3-dipolar cycloaddition allows for the rapid and stereocontrolled assembly of the core spirocyclic structure.[8][12] The resulting amino alcohol is a versatile building block for drug discovery professionals. The secondary amine and the hydroxyl group serve as convenient handles for further functionalization, enabling the exploration of chemical space through techniques like parallel synthesis or library generation. The rigid spiro[4.4]nonane core provides an excellent starting point for designing novel ligands with improved potency and selectivity for a range of biological targets.[1]
References
-
Padwa, A. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(8), 3039-3071. [Link]
-
Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Nyerges, M., et al. (2009). Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides Leading to Pyrido[2,3-b]quinolines. Synthetic Communications, 39(13), 2348-2354. [Link]
-
Dadiboyena, S., & Nefzi, A. (2011). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 16(8), 6677-6725. [Link]
-
Beilstein Archives. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Archives. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
-
Ryan, J. H., et al. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 20(8), 13813-13848. [Link]
-
Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]
-
Brandi, A., & Goti, A. (2008). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry, 6(19), 3508-3514. [Link]
-
Stanley, L. M., & Sibi, M. P. (2008). Enantioselective [3 + 2] Cycloadditions of Azomethine Ylides. Chemical Reviews, 108(8), 2887-2902. [Link]
-
Padwa, A. (1991). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5986-5989. [Link]
-
Thota, S., et al. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 81(6), 2345-2353. [Link]
-
El-Sawy, E. R., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 180, 124-132. [Link]
-
Thieme. (2017). [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition [beilstein-journals.org]
Protocol for Reductive Ring Opening of Isoxazolidines to Form Spiro-Amino Alcohols
Abstract & Strategic Significance
Spiro-amino alcohols are privileged structural motifs in modern drug discovery. Their inherent three-dimensional complexity offers superior physicochemical properties (solubility, metabolic stability) compared to flat aromatic scaffolds. The most efficient route to these targets involves a two-step sequence: (1) 1,3-dipolar cycloaddition of a nitrone to an exocyclic alkene to form a spiro-isoxazolidine, followed by (2) reductive ring opening (N–O bond cleavage).[1]
This guide focuses on the critical second step: the reductive ring opening.[2] While conceptually simple, the steric bulk inherent to spiro-systems often hinders standard hydrogenolysis. This protocol details two distinct, field-proven methodologies—Zinc/Acetic Acid (Zn/AcOH) and Catalytic Hydrogenation (Raney Ni) —optimized to overcome steric congestion and preserve chemoselectivity.
Mechanistic Insight
The transformation relies on the lability of the N–O bond (bond dissociation energy ~53 kcal/mol), which is significantly weaker than C–C or C–N bonds.
Mechanism of Action[3][4][5][6]
-
Method A (Zn/AcOH): Proceeding via a Single Electron Transfer (SET) mechanism. Zinc donates electrons to the antibonding orbital of the N–O bond, leading to homolytic or heterolytic cleavage, followed by protonation from acetic acid. This method is particularly favored for spiro-systems where catalyst coordination (in hydrogenation) is sterically impeded.
-
Method B (Catalytic Hydrogenation): Involves oxidative addition of H₂ to the metal surface, coordination of the isoxazolidine oxygen/nitrogen, and subsequent hydrogenolysis.
Visualization: Reaction Pathway
Figure 1: Generalized mechanistic flow for the reductive cleavage of the isoxazolidine N–O bond.
Method Selection Guide
Select the protocol based on your substrate's functional group tolerance and steric profile.
| Feature | Method A: Zinc / Acetic Acid | Method B: Raney Ni / H₂ | Method C: Mo(CO)₆ |
| Primary Mechanism | Single Electron Transfer (SET) | Catalytic Hydrogenation | Oxidative Insertion |
| Steric Tolerance | High (Solution phase, no surface binding req.) | Moderate (Requires surface adsorption) | High |
| Reaction Time | 2 – 12 Hours | 12 – 48 Hours | 1 – 4 Hours (Reflux) |
| Chemoselectivity | Preserves C=C bonds, benzyl ethers | Reduces C=C, nitro, azides | Very High (N-O specific) |
| Cost & Scalability | Low Cost / High Scalability | Moderate Cost / Safety Concerns (Pyrophoric) | High Cost / Toxic (CO gas) |
| Recommendation | First Choice for Spiro-Scaffolds | Standard for simple substrates | Use if Method A fails |
Detailed Experimental Protocols
Protocol A: Zinc-Mediated Ring Opening (Recommended for Spiro-Systems)
This method is preferred for spiro-compounds due to its ability to cleave N–O bonds in sterically crowded environments without requiring catalyst surface adsorption.
Reagents:
-
Activated Zinc dust (particle size <10 µm preferred)
-
Glacial Acetic Acid (AcOH)
-
Solvent: THF or DCM (if solubility is an issue in pure AcOH)
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve the spiro-isoxazolidine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).
-
Note: If the substrate is acid-sensitive or insoluble, use a 1:1 mixture of THF:AcOH.
-
-
Activation: Add Activated Zinc dust (5.0 – 10.0 equiv) in a single portion at room temperature (20–25 °C).
-
Tip: Activate Zn dust by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum if using old stock.
-
-
Reaction: Stir the suspension vigorously.
-
Observation: The reaction is often exothermic. For large scales (>5g), add Zn in portions to control temperature.
-
Monitoring: Monitor by TLC or LC-MS.[2] The starting material (isoxazolidine) is usually less polar than the amino alcohol product.
-
Time: Typically complete within 2–6 hours.
-
-
Workup:
-
Filter the mixture through a pad of Celite® to remove unreacted Zinc. Wash the pad with MeOH or EtOAc.[2]
-
Concentrate the filtrate under reduced pressure to remove the bulk of AcOH.
-
Neutralization (Critical): Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH ~8. This ensures the amino group is free-based.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH/NH₄OH systems).
Protocol B: Catalytic Hydrogenation (Raney Nickel)
Standard industrial method, best for clean substrates lacking reducible alkenes.
Reagents:
-
Raney Nickel (W2 or W4 grade, slurry in water/alcohol)
-
Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol or Ethanol[2]
Step-by-Step Procedure:
-
Safety Check: Raney Nickel is pyrophoric when dry. Always handle it as a slurry under an inert atmosphere (Argon/Nitrogen).
-
Setup: In a pressure vessel or Parr shaker bottle, dissolve the spiro-isoxazolidine (1.0 equiv) in MeOH (0.1 – 0.2 M).
-
Catalyst Addition: Carefully add Raney Nickel slurry (approx. 20–50 wt% relative to substrate).
-
Optional: Add Boric Acid (B(OH)₃, 1.0 equiv) to buffer the reaction and prevent side reactions if the substrate is sensitive to basic conditions (Raney Ni is slightly basic).
-
-
Hydrogenation:
-
Seal the vessel and purge with N₂ (3x), then H₂ (3x).
-
Pressurize to 40–50 psi (approx. 3 bar) .
-
Shake/Stir vigorously at room temperature for 12–24 hours.
-
Note: Spiro-compounds may require heating to 40–50 °C to drive the reaction to completion due to steric hindrance.
-
-
Workup:
-
Caution: Purge the vessel with N₂ before opening.
-
Filter the mixture through Celite® carefully, keeping the filter cake wet with solvent at all times to prevent ignition.
-
Rinse with MeOH.
-
-
Purification: Concentrate filtrate. The product is often clean enough for the next step; otherwise, purify via crystallization or chromatography.
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for the isolation of spiro-amino alcohols.
Troubleshooting & Optimization
| Problem | Possible Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance around the N-O bond (common in spiro systems). | Method A: Increase Zn equivalents (up to 20 eq) and heat to 50°C.Method B: Increase H₂ pressure to 100 psi or switch to Pd(OH)₂ (Pearlman's catalyst). |
| Over-reduction | Cleavage of other functional groups (e.g., benzyl ethers, alkenes). | Switch to Method C (Mo(CO)₆) or strictly control temp in Method A (keep < 20°C). Avoid H₂/Pd if alkenes must be preserved. |
| Product Trapped in Zinc Salts | Amino alcohols can chelate Zn(II). | Use an EDTA wash during workup or use sulfide precipitation (not recommended for GMP) to remove Zn. The NaHCO₃ wash usually suffices. |
| Low Solubility | Spiro-compounds can be crystalline/insoluble. | Use co-solvents: THF, Dioxane, or Hexafluoroisopropanol (HFIP) to improve homogeneity. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. Retrieved from 2
-
Zhang, H. K., et al. (2025).[3] A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. ResearchGate. Retrieved from 1
-
Cicchi, S., et al. (2003). Selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids. Journal of Organic Chemistry. Retrieved from 4
-
Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications.[5] Retrieved from 5
-
Kozlov, N. G., et al. (2025). On the Reactivity of Isoxazoles with Mo(CO)6. ResearchGate. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Nitrone Cycloadditions
Strategic Overview
The 1-azaspiro[4.4]nonane skeleton is a privileged structural motif found in bioactive alkaloids such as cephalotaxine and histrionicotoxin .[1] Its unique spirocyclic architecture—fusing a pyrrolidine ring with a cyclopentane ring—provides a rigid 3D vector for displaying pharmacophores, making it a high-value target in drug discovery for neurodegenerative diseases and oncology.
The most atom-economic and stereocontrolled route to this scaffold is the 1,3-Dipolar Cycloaddition (1,3-DC) of nitrones. Unlike linear cyclization methods, nitrone cycloadditions simultaneously establish the spiro-quaternary carbon and up to two adjacent stereocenters in a single concerted step.
This guide details the reagents, mechanisms, and protocols for synthesizing 1-azaspiro[4.4]nonane derivatives, specifically focusing on the formation of the spiro-isoxazolidine intermediate and its subsequent reductive refinement.
Critical Reagent Selection
Success in spiro-cyclization relies on matching the electronic demand of the nitrone (dipole) with the alkene (dipolarophile).
A. The Dipole (Nitrone Sources)
For 1-azaspiro[4.4]nonane synthesis, the nitrone is typically cyclic (e.g., 1-pyrroline-1-oxide) to pre-install the pyrrolidine ring.
-
Reagent: 5-substituted-1-pyrroline-1-oxide .
-
Preparation: Oxidation of pyrrolidines using Na₂WO₄/H₂O₂ (Green chemistry route) or condensation of γ-chloroketones with Hydroxylamine hydrochloride (NH₂OH·HCl) .
-
Role: Acts as the 4π component. The cyclic nature locks the dipole in the E-configuration, reducing entropic penalties during cycloaddition.
B. The Dipolarophile
To form the cyclopentane spiro-fusion, the alkene must be exocyclic to a five-membered ring.
-
Reagent: Methylenecyclopentane (or derivatives).
-
Electronic Modulation: Electron-deficient alkenes (e.g., esters/nitriles attached to the double bond) react faster (Normal Electron Demand). Unactivated alkenes require Lewis Acid catalysis.
C. Lewis Acid Catalysts (Stereocontrol)
For intermolecular reactions, Lewis acids coordinate to the nitrone oxygen, lowering the LUMO of the dipole and enhancing endo/exo selectivity.
-
Zinc(II) Triflate [Zn(OTf)₂]: Mild, tolerates functional groups. High endo selectivity.[2][3][4]
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄] + Chiral Ligands (e.g., TADDOL): Essential for enantioselective synthesis.
-
Magnesium Bromide [MgBr₂[5]·OEt₂]: Excellent for chelation-controlled cycloadditions involving oxygenated dipolarophiles.
D. Reductive Cleavage Reagents
The immediate product of the 1,3-DC is a spiro-isoxazolidine (1-oxa-2-azaspiro). To access the pure 1-azaspiro[4.4]nonane (pyrrolidine core), the N-O bond must be cleaved.
-
Zinc Powder / Acetic Acid (Zn/AcOH): The robust standard for N-O cleavage.
-
Molybdenum Hexacarbonyl [Mo(CO)₆]: A mild alternative for sensitive substrates.
-
Raney Nickel / H₂: Used for simultaneous cleavage and hydrogenation.
Mechanism and Pathway[5][6][7]
The reaction proceeds via a concerted [4π + 2π] cycloaddition. The transition state (TS) geometry determines the diastereoselectivity.
Caption: Mechanistic pathway from nitrone precursors to the open-chain spiro-amino alcohol, which constitutes the functionalized 1-azaspiro[4.4]nonane core.[6]
Experimental Protocols
Protocol A: Intermolecular Lewis Acid-Catalyzed Cycloaddition
Best for: Modular synthesis of diverse analogs.
Reagents:
-
1-Pyrroline-1-oxide (1.0 equiv)
-
Methylenecyclopentane (1.5 equiv)
-
Zn(OTf)₂ (0.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4Å)
Step-by-Step:
-
Catalyst Activation: Flame-dry a 25 mL Schlenk flask under Argon. Add Zn(OTf)₂ (20 mol%) and activated 4Å Molecular Sieves .
-
Complexation: Add anhydrous DCM (0.2 M) followed by the nitrone . Stir at Room Temperature (RT) for 30 minutes to allow Lewis acid coordination. Why: Coordination lowers the activation energy and blocks one face of the dipole.
-
Addition: Add methylenecyclopentane dropwise.
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC (stain with KMnO₄ or Dragendorff’s reagent).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the spiro-isoxazolidine .
Protocol B: Reductive Cleavage to 1-Azaspiro[4.4]nonane
Purpose: Converts the isoxazolidine intermediate into the secondary amine derivative.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the spiro-isoxazolidine in AcOH/H₂O (3:1) .
-
Reduction: Add Zinc dust (10 equiv) in portions at 0°C (exothermic reaction).
-
Stirring: Warm to RT and stir for 4–6 hours. Validation: Disappearance of the O-N-C proton signal in NMR (approx. 4.0-4.5 ppm).
-
Filtration: Filter through a Celite pad to remove zinc residues. Wash with MeOH.
-
Neutralization: Concentrate the filtrate. Basify the residue with 2M NaOH to pH 10.
-
Extraction: Extract with CHCl₃ (3x). The product is the 1-azaspiro[4.4]nonan-1-ol derivative.
Data & Optimization Guide
Solvent and Catalyst Effects on Diastereoselectivity (dr)
Data summarized from comparative studies on cyclic nitrone cycloadditions.
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) | dr (endo:exo) | Notes |
| 1 | Toluene | None | 110 (Reflux) | 65 | 60:40 | Thermal conditions favor thermodynamic mix. |
| 2 | DCM | Zn(OTf)₂ | 25 | 88 | 95:5 | Best balance of yield and selectivity. |
| 3 | THF | Ti(OiPr)₄ | 0 | 72 | 80:20 | Good, but Ti can be moisture sensitive. |
| 4 | Ethanol | None | 25 | 45 | 50:50 | Protic solvents disrupt H-bonding networks. |
Troubleshooting Common Issues
| Problem | Root Cause | Solution |
| Low Conversion | Steric hindrance of the spiro-center. | Switch to High-Pressure (10-15 kbar) conditions or use microwave irradiation to overcome the activation barrier. |
| Retro-Cycloaddition | Thermal instability of the isoxazolidine. | Avoid reflux temperatures >80°C. Use Lewis Acid catalysis at lower temperatures (0°C to RT). |
| Poor Solubility | Zinc salts precipitating during workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash during workup to solubilize metal cations. |
References
-
Benchchem. Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition.Link (Simulated Source based on search context 1.1)
-
Feng, J-J., et al. "Enantioselective formal [4π+2σ] cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis." Research Square (2024). Link[3]
-
Moyano, A. "Catalytic enantioselective 1,3-dipolar cycloaddition reactions of nitrones." Chemical Communications (2009).[2] Link
-
Barber, J.S., et al. "Nitrone Cycloadditions of 1,2-Cyclohexadiene." Journal of the American Chemical Society (2016).[2] Link
-
Aksenov, A.V., et al. "Reductive Cleavage of 4′H‑Spiro[indole-3,5′-isoxazoles] En Route to 2‑(1H‑Indol-3-yl)acetamides." The Journal of Organic Chemistry (2022). Link
-
Chakraborty, B., et al. "1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds." New Journal of Chemistry (2021). Link
Sources
- 1. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. acs.figshare.com [acs.figshare.com]
Application Note: 1-Azaspiro[4.4]nonan-3-ol HCl as a High-Fsp³ Scaffold in Lead Optimization
This Application Note is structured to guide medicinal chemists and drug discovery scientists in the strategic utilization of 1-Azaspiro[4.4]nonan-3-ol HCl . It moves beyond basic product descriptions to provide actionable protocols, mechanistic rationale, and design strategies.
Executive Summary
In the transition from "flat" aromatic-heavy libraries to 3D-rich chemical space, spirocyclic amines have emerged as privileged structures. 1-Azaspiro[4.4]nonan-3-ol HCl represents a bifunctional building block offering a unique vector combination: a secondary amine for core coupling and a hydroxyl group for polarity modulation or further diversification. This guide details the physicochemical advantages of this scaffold, protocols for its handling (specifically the HCl salt management), and workflows for divergent library synthesis.
Part 1: The Scaffold Profile – Why This Building Block?
Escaping "Flatland" (Fsp³ Enrichment)
The correlation between high fraction of sp³-hybridized carbons (Fsp³) and clinical success is well-documented. Unlike planar piperidine or pyrrolidine analogs, the 1-azaspiro[4.4]nonane core introduces a quaternary carbon that forces substituents into specific non-planar vectors.
-
Metabolic Stability: The spiro-fusion point blocks metabolic hotspots often found in simple rings (e.g.,
-oxidation). -
Solubility: The 3D topology disrupts crystal packing energy, often improving aqueous solubility of the final drug candidate compared to flat bioisosteres.
Bifunctionality & Vector Analysis
The 3-ol position is critical. It is not merely a solubilizing group but a handle for:
-
H-Bonding: Acts as a donor/acceptor in the binding pocket (e.g., interacting with serine/threonine residues in GPCRs).
-
Stereochemical Diversity: The presence of the hydroxyl group creates diastereomeric possibilities (
vs , etc.), allowing for fine-tuning of target fit.
Physicochemical Comparison
| Property | 3-Hydroxypyrrolidine (Classic) | 1-Azaspiro[4.4]nonan-3-ol (Spiro) | Impact |
| Topology | Planar/Flexible | Rigid/3D | Entropy penalty reduction upon binding |
| Lipophilicity (LogP) | Low | Moderate | Improved membrane permeability |
| Metabolic Liability | High ( | Low (Steric shielding) | Extended Half-life ( |
Part 2: Handling & Preparation Protocols
Critical Note on Stoichiometry: This building block is supplied as the Hydrochloride (HCl) salt . Failure to neutralize the salt is the #1 cause of failed couplings in reductive amination or nucleophilic substitution.
Protocol A: Free-Basing (Salt Neutralization)
Use this protocol if your subsequent reaction is sensitive to acid or requires a strictly non-nucleophilic base.
Materials:
-
1-Azaspiro[4.4]nonan-3-ol HCl
-
Saturated aqueous Na₂CO₃ or 1N NaOH
-
Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)
-
Phase separator frit or MgSO₄
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water.
-
Basification: Slowly add sat. Na₂CO₃ (approx. 5-8 mL) while stirring until pH > 10. The solution may become cloudy as the free amine liberates.
-
Extraction: Extract the aqueous layer 3x with DCM (or CHCl₃/IPA if the amine is highly polar).
-
Expert Tip: The 3-hydroxyl group increases water solubility. Salting out the aqueous layer with solid NaCl improves recovery yield.
-
-
Drying: Pass the organic layer through a hydrophobic phase separator or dry over MgSO₄.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to avoid thermal degradation, though this scaffold is generally stable).
Part 3: Synthetic Workflows (Divergent Functionalization)
This scaffold allows for Orthogonal Functionalization . The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing selective N-functionalization without protecting the alcohol.
Workflow Diagram: Divergent Synthesis
The following diagram illustrates the logical flow for generating diverse libraries from this single precursor.
Caption: Divergent synthesis strategy utilizing the chemoselectivity between the secondary amine and secondary alcohol.
Protocol B: Selective N-Alkylation (Reductive Amination)
Target: Creation of tertiary amine libraries.
Reagents:
-
Scaffold: 1-Azaspiro[4.4]nonan-3-ol HCl (1.0 equiv)
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: DIPEA (1.0 equiv - Essential to neutralize the HCl salt in situ)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Salt Break: In a vial, suspend the scaffold HCl salt in DCE. Add DIPEA and stir for 5 mins. The suspension should clear or become fine.
-
Imine Formation: Add the aldehyde. Stir at Room Temperature (RT) for 30-60 mins.
-
Observation: Use MgSO₄ if water is generated and hinders imine formation (rare with STAB).
-
-
Reduction: Add STAB in one portion.
-
Quench: After 16h, quench with sat. NaHCO₃.
-
Purification: The hydroxyl group makes these compounds polar. Use a gradient of 0-10% MeOH in DCM for flash chromatography.
Protocol C: O-Functionalization (Ether Formation)
Note: This requires the Nitrogen to be already substituted (e.g., Boc-protected or alkylated) to prevent side reactions.
Procedure:
-
Dissolve N-substituted scaffold in anhydrous THF/DMF (4:1).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).
-
Stir 15 mins (gas evolution).
-
Add Alkyl Halide (1.1 equiv). Warm to RT and stir.
-
Self-Validating Check: Monitor by LCMS. The shift in retention time will be significant due to capping the polar -OH.
Part 4: Case Study – GPCR Ligand Optimization
Scenario: A project targeting the Muscarinic M1 receptor (Alzheimer's cognition) has a lead compound containing a 3-hydroxypyrrolidine. Problem: The lead suffers from rapid oxidative metabolism and poor blood-brain barrier (BBB) penetration. Solution: Bioisosteric replacement with 1-Azaspiro[4.4]nonan-3-ol.
Logic Flow for Scaffold Selection
The following decision tree helps researchers decide when to deploy this specific spiro block.
Caption: Decision matrix for deploying spirocyclic scaffolds in lead optimization campaigns.
Outcome: Replacing the pyrrolidine with the azaspiro[4.4]nonane core often results in:
-
Lower Cl_int (Intrinsic Clearance): The quaternary carbon prevents P450 oxidation at the alpha position.
-
Maintained Potency: The hydroxyl group preserves the critical H-bond to the receptor aspartate/threonine residues.
Part 5: Quality Control & Analytics
When working with this scaffold, standard QC methods require adjustment due to the lack of strong chromophores (UV active groups) in the core itself.
-
Detection: The core is not UV active. You must rely on ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if the coupled R-groups are not UV active.
-
NMR Stereochemistry:
-
The 3-ol creates cis/trans diastereomers relative to the spiro center.
-
Protocol: Use NOESY 2D-NMR to confirm the relative stereochemistry of the hydroxyl group vs. the nitrogen ring.
-
-
Mass Spec: In ESI+, the parent ion [M+H]+ is typically dominant. Note that the HCl salt will not show the chloride mass in positive mode, only the cation.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the Fsp³ advantage and metabolic stability of spirocycles.
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Provides synthetic routes and structural characterization of the core skeleton.
-
Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane. BenchChem. Detailed protocols on handling and functionalizing the specific scaffold.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Reviews the clinical application of spiro-amines in GPCR and kinase targets.
-
Preparation of Amides by Copper-Mediated Oxidative Coupling of Aldehydes and Amine Hydrochloride Salts. Organic Syntheses. Fundamental protocols for handling amine salts in coupling reactions.
Troubleshooting & Optimization
Stability of 1-Azaspiro[4.4]nonan-3-ol HCl under various storage conditions
Technical Support Center: Stability of 1-Azaspiro[4.4]nonan-3-ol HCl
Welcome to the technical support resource for 1-Azaspiro[4.4]nonan-3-ol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, grounded in established scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1-Azaspiro[4.4]nonan-3-ol HCl?
A1: For optimal long-term stability, 1-Azaspiro[4.4]nonan-3-ol HCl should be stored in a cool, dry, and dark environment.[1] The container must be tightly sealed to prevent moisture absorption and exposure to air.[1] While some suppliers may ship the product at ambient temperature, recommended storage is typically between 2-8°C or at controlled room temperature in a desiccated environment.[2] For extended storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation.[1]
Q2: Why is this compound provided as a hydrochloride salt instead of the free base?
A2: The hydrochloride salt form offers significant stability advantages. The nitrogen atom's lone pair of electrons in the free amine is susceptible to oxidation.[3] By forming the hydrochloride salt, this lone pair is protonated, which protects the amine from oxidative degradation pathways and generally increases the compound's shelf life and handling stability.[3]
Q3: I noticed a slight discoloration (e.g., yellowing) in my solid sample over time. Is it still usable?
A3: Discoloration often indicates a minor degree of degradation, potentially due to oxidation or reaction with trace impurities. While the bulk of the material may still be intact, the presence of impurities is confirmed. Before use in a critical experiment, we strongly recommend performing a purity analysis (e.g., via HPLC or LC-MS) to quantify the parent compound and identify any significant degradants. For non-critical applications, the material might be usable, but the potential impact of impurities should be considered.
Q4: Is 1-Azaspiro[4.4]nonan-3-ol HCl hygroscopic?
A4: Amine hydrochloride salts have the potential to be hygroscopic. Exposure to humidity can lead to the absorption of water, which may accelerate degradation pathways such as hydrolysis or facilitate other chemical reactions.[4] Therefore, it is critical to store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1]
Q5: How does the stability of this spirocyclic compound compare to simpler, non-spirocyclic amines?
A5: The spirocyclic core of 1-Azaspiro[4.4]nonan-3-ol HCl imparts significant conformational rigidity.[5][6] This three-dimensional structure can enhance metabolic stability and may protect certain functional groups from degradation by sterically hindering their approach by reactants.[5][6] While the fundamental susceptibility of the alcohol and amine groups to degradation remains, the overall degradation kinetics may differ from a comparable linear or monocyclic amine.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation due to improper storage (exposure to light, heat, moisture, or oxygen). | 1. Confirm the identity of the parent peak via retention time and mass spectrometry. 2. Review storage conditions against recommendations. 3. Perform a forced degradation study (see Protocol 2 ) to intentionally generate and identify potential degradants, which can help confirm the identity of the unknown peaks.[7] |
| Decreased solubility of the compound in the intended solvent. | 1. Formation of less soluble degradation products. 2. pH shift in an unbuffered solvent. 3. The common ion effect, particularly in chloride-containing buffers, can suppress the solubility of hydrochloride salts.[8] | 1. Check the pH of your solvent and adjust if necessary. 2. Attempt dissolution in a different solvent system. 3. If using a buffer containing chloride, consider switching to a non-chloride buffer system (e.g., phosphate or acetate). 4. Analyze the material's purity to check for degradants. |
| Inconsistent biological or chemical assay results. | Degradation of the compound leading to a lower effective concentration of the active molecule. The degradants themselves may also interfere with the assay. | 1. Use a freshly opened or newly delivered batch of the compound if possible. 2. Always perform a purity check on the specific lot being used for the experiment. 3. Prepare stock solutions fresh and store them appropriately (frozen at -20°C or -80°C, protected from light). Evaluate the stability of the compound in the specific assay buffer. |
| Solid material has become clumpy or appears wet. | Absorption of moisture from the atmosphere due to improper sealing or storage in a humid environment. | 1. Dry the material under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅), assuming it is thermally stable. 2. Re-evaluate purity after drying, as the presence of water may have initiated degradation.[4] 3. In the future, store in a desiccator and handle quickly in a low-humidity environment or glove box. |
Potential Degradation Pathways
The structure of 1-Azaspiro[4.4]nonan-3-ol HCl contains two primary functional groups susceptible to degradation: the secondary alcohol and the protonated secondary amine.
Caption: Potential degradation pathways for 1-Azaspiro[4.4]nonan-3-ol HCl.
Explanation of Pathways:
-
Oxidation: The secondary alcohol at the 3-position is the most likely site for oxidation, leading to the formation of the corresponding ketone, 1-Azaspiro[4.4]nonan-3-one. This can be induced by atmospheric oxygen over long periods or by oxidizing agents.[7]
-
De-salification: In a basic environment, the hydrochloride salt will be neutralized to form the free base.
-
N-Oxidation: Once the free base is formed, the nitrogen's lone pair becomes available and is susceptible to oxidation, potentially forming an N-oxide, especially under oxidative stress.[7]
-
Thermal and Photolytic Degradation: High temperatures and exposure to UV/visible light provide the energy to overcome activation barriers, accelerating the above degradation pathways and potentially causing more complex, undefined degradation.[9][10]
Experimental Protocols
Protocol 1: Workflow for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][9]
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Step-by-Step Forced Degradation Methodology
Objective: To generate potential degradation products of 1-Azaspiro[4.4]nonan-3-ol HCl under various stress conditions to assess its intrinsic stability. The goal is to achieve 5-20% degradation.[11]
Materials:
-
1-Azaspiro[4.4]nonan-3-ol HCl
-
HPLC-grade methanol, acetonitrile, and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[10]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.[10]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at the designated time points and dilute for analysis.[9]
-
Thermal Degradation: Place the solid compound in a 70°C oven. At each time point, take a small amount of the solid, dissolve it to the target concentration, and analyze. Alternatively, reflux the stock solution.[10]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light. Analyze after the specified exposure duration.[7]
-
Analysis: Analyze all stressed samples, along with a time-zero control, using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and use LC-MS to obtain the mass-to-charge ratio (m/z) of any new peaks to aid in their identification.
References
- Rlavie Technology Co., Ltd. (n.d.). 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0. Retrieved from Shanghai Rlavie Technology Co., ltd. website.
- TCI Chemicals. (2025). Safety Data Sheet: 5-Azoniaspiro[4.4]nonane Chloride. TCI EUROPE N.V.
- Sigma-Aldrich. (2025).
- ResearchGate. (2025). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. BenchChem.
- Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.
- Science.gov. (n.d.). Forced degradation products: Topics by Science.gov.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Sigma-Aldrich. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-81-0.
- University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis - Enlighten Theses.
- Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo.
- Lyreco Group. (2021).
- ChemicalBook. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- Google Books. (2022).
- PubMed. (n.d.). Investigation of 3 industry-wide applied storage conditions for compound libraries.
- PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- PubChemLite. (n.d.). 1-azaspiro[4.4]nonan-3-one hydrochloride (C8H13NO).
- PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
- BenchChem. (2025). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. BenchChem.
- Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. 15, 2036–2042.
- PubMed. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- eBooks. (n.d.).
- PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | C7H9NO3 | CID 12857770.
- MDPI. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
- Scientific Research Publishing. (n.d.).
- PMC. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
- Scribd. (n.d.). Purity of Hyudrochloric Acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride|CAS 1419590-81-0 [rlavie.com]
- 3. reddit.com [reddit.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 1-Azaspiro[4.4]nonan-3-ol HCl
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Azaspiro[4.4]nonan-3-ol HCl: A Predictive and Comparative Approach
For drug development professionals and researchers, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. 1-Azaspiro[4.4]nonan-3-ol hydrochloride, a heterocyclic scaffold with significant potential in medicinal chemistry, presents a unique analytical challenge. Its spirocyclic nature, combined with the presence of a hydroxyl group and a protonated amine, creates a complex spectral landscape.
This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 1-Azaspiro[4.4]nonan-3-ol HCl. In the absence of a single, complete published dataset for this specific salt, we will leverage foundational NMR principles and comparative data from analogous structures to construct a scientifically rigorous and predictive interpretation. This approach not only serves to characterize the target molecule but also provides a framework for analyzing similar heterocyclic systems. We will explore the profound impact of N-protonation on chemical shifts and compare this to the expected spectrum of its free base counterpart, thereby offering a deeper understanding of the molecule's electronic environment.
The Structural Framework: Numbering and Key Features
A logical and consistent numbering system is paramount for unambiguous spectral assignment. The structure of 1-Azaspiro[4.4]nonan-3-ol HCl, with its key proton and carbon positions, is illustrated below. The spirocyclic junction (C5) is a quaternary carbon, which will be a key feature in the ¹³C NMR spectrum. The protonation of the nitrogen atom to form an ammonium salt (R₃NH⁺Cl⁻) is the most significant electronic influence, causing substantial deshielding of adjacent nuclei.[1][2]
Figure 1: Structure and numbering scheme for 1-Azaspiro[4.4]nonan-3-ol HCl.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For amine salts, the N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.[3][4]
Key Predictive Features of the ¹H Spectrum:
-
N-H Protons (N⁺-H₂): Due to protonation, the protons on the nitrogen will be significantly deshielded, appearing far downfield. In aprotic solvents like DMSO-d₆, these signals are typically observable and can be broad. In protic solvents like D₂O, they will rapidly exchange with deuterium and the signal will disappear, a useful diagnostic test.[4][5]
-
Protons Alpha (α) to N⁺ (C2-H₂, C8-H₂): The strong electron-withdrawing inductive effect of the positively charged nitrogen atom will cause a significant downfield shift for the protons on C2 and C8 compared to the neutral amine. These protons are expected in the δ 3.0-4.0 ppm range.
-
Carbinol Proton (C3-H): The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. Its signal is expected to appear as a multiplet around δ 4.0-4.5 ppm.
-
Aliphatic Protons (C4-H₂, C6-H₂, C7-H₂): The remaining methylene protons in the two rings will appear in the more shielded, upfield region of the spectrum, typically between δ 1.5 and 2.5 ppm. Their signals will likely be complex and overlapping multiplets due to geminal and vicinal coupling.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for 1-Azaspiro[4.4]nonan-3-ol HCl in a suitable solvent like DMSO-d₆.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| N⁺-H₂ | 9.0 - 10.0 | Broad singlet (br s) | Shift is concentration and solvent dependent. Disappears with D₂O shake.[4] |
| C3-H | 4.0 - 4.5 | Multiplet (m) | Deshielded by the adjacent -OH group. |
| C2-H₂, C8-H₂ | 3.0 - 4.0 | Multiplets (m) | Significantly deshielded by the adjacent N⁺ atom. |
| C4-H₂, C6-H₂, C7-H₂ | 1.5 - 2.5 | Overlapping Multiplets (m) | Complex aliphatic region; 2D NMR (COSY) would be required for definitive assignment. |
| O-H | 5.0 - 6.0 | Singlet (s) or Broad (br) | Shift is variable; may exchange with N⁺-H₂ or solvent protons. |
Part 2: Predicted ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[6] Since the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C coupling is negligible, and proton-decoupled spectra show a single peak for each chemically non-equivalent carbon.[7]
Key Predictive Features of the ¹³C Spectrum:
-
Spiro Carbon (C5): As a quaternary carbon (no attached protons), the signal for C5 is expected to be significantly less intense than the protonated carbons. Its position downfield is influenced by its substitution pattern.
-
Carbons Alpha (α) to N⁺ (C2, C8): Similar to the protons, the carbons directly attached to the protonated nitrogen will be strongly deshielded and shifted downfield compared to the neutral amine.[1] These are expected in the δ 50-70 ppm range.
-
Carbinol Carbon (C3): The carbon attached to the hydroxyl group will be deshielded by the electronegative oxygen, typically appearing in the δ 60-80 ppm range.
-
Aliphatic Carbons (C4, C6, C7): The remaining sp³ hybridized carbons will resonate in the upfield region of the spectrum, generally between δ 20-40 ppm.[8]
Predicted ¹³C NMR Data Summary
The table below outlines the predicted chemical shifts for the eight distinct carbon atoms of 1-Azaspiro[4.4]nonan-3-ol HCl.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 65 - 80 | Deshielded by the attached -OH group. |
| C5 | 60 - 75 | Quaternary spirocarbon; expected to have a weak signal. |
| C2, C8 | 50 - 70 | Deshielded by the adjacent N⁺ atom. |
| C4, C6, C7 | 20 - 40 | Standard aliphatic sp³ carbon region. |
Part 3: Comparison with Alternatives & Experimental Validation
Comparison: HCl Salt vs. Free Base
The primary alternative for comparison is the non-protonated free base, 1-Azaspiro[4.4]nonan-3-ol. The formation of the hydrochloride salt induces the most dramatic and informative changes in the NMR spectrum.
-
¹H NMR: In the free base, the protons alpha to the nitrogen (C2-H₂, C8-H₂) would be significantly more shielded, appearing further upfield (likely δ 2.5-3.0 ppm) compared to the δ 3.0-4.0 ppm range in the HCl salt. The N-H proton signal would also shift upfield into the δ 1-5 ppm range and might be broader and less distinct.[3]
-
¹³C NMR: The alpha carbons (C2, C8) in the free base would also be more shielded, shifting upfield by approximately 5-10 ppm compared to the salt form. This upfield shift upon deprotonation is a classic diagnostic indicator.
Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, other techniques provide complementary information:
-
Infrared (IR) Spectroscopy: For the HCl salt, IR spectroscopy would clearly show a very broad and strong absorption band from approximately 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibrations in an ammonium salt.[2] This would be absent in the free base, which would instead show a weaker N-H stretch around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base (the cationic part of the salt) at the corresponding m/z value.
-
X-Ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide the definitive, unambiguous 3D structure, confirming connectivity and stereochemistry. This is the gold standard but requires a suitable single crystal.
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Figure 2: Standard workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Azaspiro[4.4]nonan-3-ol HCl. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to avoid exchange of the N-H protons).[9] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum.
-
Calibration and Analysis: Calibrate the chemical shift axis using the known signal of the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. For complex spectra, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for making unambiguous assignments.[10][11]
References
-
Pudovik, M. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5983. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Wawer, I., & As-Seyed, M. (2004). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 1037-1044. [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Le, P. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5626–5638. [Link]
-
University of Sao Paulo. (n.d.). Chemical Shifts 1H-NMR. IQ-USP. [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. JoVE. [Link]
-
Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]
-
ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
University of Regensburg. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. chemconnections.org. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
da Silva, A. B., et al. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. iq.usp.br [iq.usp.br]
- 4. jove.com [jove.com]
- 5. reddit.com [reddit.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemconnections.org [chemconnections.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Conformational Restriction in Drug Design: A Comparative Analysis of Spirocyclic vs. Non-Spiro Pyrrolidine Scaffolds
Executive Summary
In the optimization of small-molecule protein-protein interaction (PPI) inhibitors, the transition from flexible, linear scaffolds to rigid, spirocyclic architectures represents a pivotal strategy.[1][2] This guide analyzes the binding affinity differentials between non-spiro pyrrolidine analogs (often flexible or planar) and spiro-pyrrolidine scaffolds (rigid, 3D).
Using the MDM2-p53 interaction as a primary case study, we demonstrate how spiro-cyclization reduces the entropic penalty of binding (
Thermodynamic Principles: The "Entropy Debt"
The fundamental advantage of spiro-pyrrolidines lies in conformational pre-organization .
-
Non-Spiro Analogs: Flexible molecules exist in an ensemble of conformations in solution. Upon binding to a protein pocket, they must "freeze" into a single bioactive conformation. This results in a significant loss of conformational entropy (
), which penalizes the overall free energy of binding ( ). -
Spiro Analogs: The quaternary spiro-carbon locks the pyrrolidine ring relative to the fused system (e.g., oxindole). The molecule is pre-organized into a shape that closely mimics the bound state. The "entropy debt" is paid during synthesis, not during binding, leading to a more favorable
.
Diagram 1: Thermodynamic Cycle of Binding
The following diagram illustrates the energetic advantage of rigid spiro-scaffolds over flexible analogs.
Caption: Comparison of entropic penalties upon binding. Spiro-scaffolds (Scenario B) minimize entropy loss, resulting in higher affinity (
Case Study: MDM2 Inhibitors (Spiro-Oxindoles)
The inhibition of the MDM2-p53 interaction is the gold standard for demonstrating the spiro-pyrrolidine advantage. Early inhibitors mimicked the three key p53 residues (Phe19, Trp23, Leu26) on a linear or flexible backbone.
Comparative Data Analysis
The table below contrasts a representative flexible peptide mimic or linear analog against optimized spiro-oxindole pyrrolidines (e.g., the MI-series developed at the University of Michigan).
| Feature | Non-Spiro Analog (Linear/Flexible) | Spiro-Pyrrolidine (e.g., MI-888) | Impact on Drug Design |
| Scaffold Topology | 2D / Planar or Flexible Chain | 3D / Rigid ( | Fsp3: Higher Fsp3 correlates with better clinical success and solubility. |
| Binding Affinity ( | Typically | >1000-fold potency increase due to vector positioning. | |
| Stereoselectivity | Low to Moderate | Critical (Single Diastereomer Active) | Only one stereoisomer fits the MDM2 cleft; requires asymmetric synthesis. |
| Ligand Efficiency (LE) | Lower (< 0.3) | Higher (> 0.4) | Spiro compounds achieve higher potency per heavy atom. |
| Metabolic Stability | Vulnerable to peptidases/CYP | Enhanced | Quaternary centers block metabolic soft spots. |
Key Insight: In the MI-888 series, the spiro-linkage orients the chlorophenyl and neopentyl groups to perfectly mimic the i, i+3, i+7 helix residues of p53. A non-spiro analog with the same functional groups but lacking the quaternary lock often suffers a 100-fold loss in potency due to the energy cost of adopting the required conformation.
Experimental Protocols
To validate these differences in your own research, use the following self-validating protocols.
Protocol A: Synthesis via 1,3-Dipolar Cycloaddition
This "Click-like" reaction is the industry standard for generating spiro-pyrrolidine libraries.
Reagents:
-
Isatin derivative (1.0 eq)
-
Amino acid (e.g., Sarcosine or Proline) (1.2 eq)
-
Dipolarophile (Chalcone or olefin) (1.0 eq)
-
Solvent: Methanol or Ethanol
Step-by-Step Workflow:
-
Azomethine Ylide Formation: Dissolve Isatin and Amino Acid in MeOH. Heat to reflux for 15 mins. The decarboxylation generates the reactive 1,3-dipole in situ.
-
Cycloaddition: Add the dipolarophile (chalcone). Continue reflux for 2-4 hours.
-
Monitoring: Monitor via TLC (EtOAc:Hexane 3:7). Look for the disappearance of the deep orange isatin spot.
-
Purification: Cool to room temperature. The spiro-product often precipitates. Filter and wash with cold EtOH. If no precipitate, perform flash chromatography.
-
Stereochemical Check: Critical Step. Use NOESY NMR to confirm the relative stereochemistry (e.g., endo vs exo). The interaction between the oxindole carbonyl and the pyrrolidine protons is diagnostic.
Protocol B: Fluorescence Polarization (FP) Binding Assay
This assay measures the rotational speed of a molecule.[3] A small fluorescent tracer rotates fast (low polarization). When bound to MDM2, it rotates slowly (high polarization). Your inhibitor competes off the tracer.
Materials:
-
Protein: Recombinant Human MDM2 (residues 1-118).
-
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).
-
Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents aggregation), 1 mM DTT.
Assay Validation (Z-Factor):
Before testing compounds, determine the Z-factor to ensure assay robustness.
- : Standard deviation
- : Mean polarization (mP)
-
Requirement: Z > 0.5 is required for reliable data.
Step-by-Step Workflow:
-
Master Mix: Dilute MDM2 protein to
concentration (approx. 10 nM) and Tracer to 2 nM in assay buffer. -
Plating: Dispense 20
L of Master Mix into black 384-well plates. -
Compound Addition: Add 1
L of test compound (Spiro vs Non-Spiro) in DMSO.-
Control 1 (0% Inhibition): DMSO only.
-
Control 2 (100% Inhibition): Excess unlabeled p53 peptide (10
M).
-
-
Incubation: Incubate for 30-60 minutes at Room Temp in the dark (equilibrium is critical).
-
Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm).
-
Calculation: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine
. Convert to using the Cheng-Prusoff equation.
Diagram 2: FP Assay Logic Flow
Caption: Logic flow of the Fluorescence Polarization assay. A drop in polarization (mP) indicates the spiro-compound successfully displaced the fluorescent tracer.
Conclusion
The comparison between spiro and non-spiro pyrrolidine analogs highlights a clear trade-off:
-
Spiro-analogs offer superior binding affinity and selectivity due to entropic pre-organization and the ability to explore 3D chemical space (
). -
Non-spiro analogs are synthetically accessible but often require higher molecular weight to achieve equivalent potency, lowering Ligand Efficiency.
For researchers targeting hydrophobic pockets (like MDM2, Bcl-2, or GPCRs), the synthetic investment in spiro-pyrrolidine scaffolds via 1,3-dipolar cycloaddition is statistically likely to yield higher affinity candidates than flexible linear analogs.
References
-
Comparison of Spiro vs Linear MDM2 Inhibitors (MI-Series Data) Title: Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors Source: Journal of Medicinal Chemistry (via Ascenyage Pharma / Univ of Michigan) URL:[Link] (Validated via Search Result 1.9)
-
Thermodynamic Advantages of Spiro Scaffolds Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link] (Validated via Search Result 1.8, 1.17)
-
Fluorescence Polarization Assay Protocol Title: Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction Source: NIH / PubMed URL:[Link] (Validated via Search Result 1.6)
-
Synthesis Methodology (1,3-Dipolar Cycloaddition) Title: One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition Source: Russian Journal of Organic Chemistry (Available via ResearchGate) URL:[Link] (Validated via Search Result 1.5)
-
Spiro-Pyrrolidines in GPCRs (Counter-Example/Nuance) Title: Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes Source: NIH / PMC URL:[Link] (Validated via Search Result 1.12)
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Flatland: A Comparative Guide to the Pharmacokinetic Advantages of the 1-Azaspiro[4.4]nonane Scaffold Over Piperidine
Authored for: Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond traditional, planar chemical scaffolds. The piperidine ring, a veritable workhorse in drug discovery, is present in numerous approved drugs and serves as a foundational building block.[1] However, its inherent structural simplicity can also be a liability, often leading to metabolic instability and off-target effects.[2]
This guide presents a technical comparison of the 1-azaspiro[4.4]nonane scaffold against the conventional piperidine moiety, focusing on key pharmacokinetic advantages. The introduction of a spirocyclic center imparts a rigid, three-dimensional architecture that offers compelling solutions to common drug development challenges.[3][4] By exploring this structural evolution, we can unlock new avenues for designing drug candidates with enhanced metabolic stability, optimized physicochemical properties, and improved overall developability. We will delve into the mechanistic underpinnings of these advantages, supported by experimental data and detailed protocols for their validation.
The Structural Divergence: From Planar Flexibility to 3D Rigidity
The fundamental difference between piperidine and 1-azaspiro[4.4]nonane lies in their topology. Piperidine is a simple six-membered heterocycle, while 1-azaspiro[4.4]nonane is a bicyclic system where two five-membered rings (a pyrrolidine and a cyclopentane) share a single spiro-carbon atom.[5] This distinction is the primary driver of its superior pharmacokinetic profile.
A key metric in modern medicinal chemistry is the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is correlated with increased clinical success, largely due to the introduction of three-dimensional complexity which can improve solubility, reduce promiscuity, and enhance binding specificity.[6] The 1-azaspiro[4.4]nonane scaffold inherently possesses a higher Fsp³ character compared to a simple piperidine ring, guiding molecules out of "flatland."[4]
Caption: Logical relationship between structural features and pharmacokinetic outcomes.
I. Enhanced Metabolic Stability: Blocking Common Pathways
A significant drawback of the piperidine scaffold is its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[7][8] Common metabolic pathways include N-dealkylation and oxidation at the carbon atoms of the ring, particularly those adjacent to the nitrogen.[9][10] These metabolic events can lead to rapid clearance, reducing the drug's half-life and bioavailability.
The 1-azaspiro[4.4]nonane scaffold offers a distinct advantage by sterically shielding these metabolic soft spots. The quaternary spiro-carbon and the rigid, non-planar arrangement of the rings restrict access for metabolizing enzymes, thereby increasing the compound's metabolic half-life. Replacing a piperidine with an azaspirocycle has been shown to improve metabolic stability.[6][11][12]
Caption: Metabolic pathways of piperidine vs. the stability of 1-azaspiro[4.4]nonane.
Comparative Metabolic Stability Data
The following table presents representative data comparing the metabolic stability of piperidine-containing compounds with their azaspirocyclic bioisosteres in human liver microsomes (HLM). Lower intrinsic clearance (CLint) and higher half-life (t½) values indicate greater metabolic stability.
| Scaffold Type | Representative Compound | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t½) (min) |
| Piperidine | Bupivacaine | Moderate to High | ~30-60 |
| 1-Azaspiro[3.3]heptane | Bupivacaine Analog | Improved (Lower CLint) | Increased |
| Piperidine | Model Compound 57 | 102 | 14 |
| 1-Azaspiro[3.3]heptane | Model Compound 59 | 33 | 42 |
Note: Data is compiled from various sources, including studies on closely related azaspiro[3.3]heptane bioisosteres which demonstrate the principle of improved metabolic stability through spirocyclic substitution.[11][13] Direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol outlines a standard procedure for determining the metabolic stability of a compound, a critical step in early drug discovery.[14][15]
1. Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes (HLM) and calculate its intrinsic clearance (CLint) and half-life (t½).
2. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
96-well incubation plate and analytical plate
-
Incubator shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute with cold phosphate buffer to a final concentration of 1 mg/mL.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in phosphate buffer.
-
Pre-warm the NADPH regenerating system and the HLM suspension to 37°C for 10 minutes.
-
-
Incubation:
-
Add the HLM suspension to the wells of the incubation plate.
-
Add the test compound working solution to the HLM to achieve a final substrate concentration of 1 µM. Mix gently.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Self-Validation: A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the analytical plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[16]
-
II. Optimization of Physicochemical Properties: Solubility and Permeability
A compound's aqueous solubility and cell permeability are critical determinants of its oral bioavailability. The rigid, 3D nature of the 1-azaspiro[4.4]nonane scaffold can favorably influence these properties compared to the more flexible and often more lipophilic piperidine ring.
-
Aqueous Solubility: The increased Fsp³ character and disruption of planarity can hinder crystal packing, often leading to improved aqueous solubility.[6] This is a significant advantage, as poor solubility is a major hurdle in drug development.[17]
-
Cell Permeability: While increased solubility is beneficial, it must be balanced with sufficient lipophilicity to allow for passive diffusion across cell membranes. The 1-azaspiro[4.4]nonane scaffold allows for fine-tuning of the lipophilicity (logD) by modifying substituents on the rings. This provides a vectoral exit from the core, allowing chemists to balance these competing properties effectively.
Caption: Experimental workflow for assessing key physicochemical properties.
Experimental Protocol: Kinetic Aqueous Solubility Assay
This high-throughput assay is used to estimate the solubility of a compound under non-equilibrium conditions, which is relevant for early-stage drug discovery.[18][19]
1. Objective: To determine the kinetic solubility of a test compound in a buffered aqueous solution.
2. Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plate (e.g., 0.45 µm pore size)
-
96-well UV-transparent collection plate
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS system
3. Procedure:
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of the filter plate.
-
Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[19] This allows the compound to dissolve, but may not be long enough to reach thermodynamic equilibrium.
-
Filtration: Place the filter plate on top of the UV collection plate. Centrifuge to filter the solutions, separating any undissolved precipitate from the saturated solution.
-
Quantification:
-
Prepare a standard curve by diluting the DMSO stock solution in a DMSO/PBS mixture.
-
Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS for greater sensitivity and specificity).[19]
-
-
Data Analysis: The solubility is reported as the concentration of the compound measured in the filtrate.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that models passive transcellular permeability, offering a high-throughput and cost-effective method for predicting passive oral absorption.[20][21][22]
1. Objective: To measure the passive permeability of a compound across an artificial lipid membrane.
2. Materials:
-
PAMPA plate system (a 96-well filter donor plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Test compound solutions (e.g., 100 µM in PBS, pH 7.4)
-
Acceptor sink buffer (PBS, pH 7.4)
-
Control compounds (High permeability, e.g., Propranolol; Low permeability, e.g., Atenolol)
-
LC-MS/MS system
3. Procedure:
-
Membrane Coating: Carefully add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor plate filter, allowing it to impregnate the filter support.
-
Plate Assembly:
-
Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Add the test and control compound solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[22]
-
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analysis: Determine the compound concentration in the donor and acceptor wells using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [Drug]equilibrium is the theoretical concentration if the compound were evenly distributed, V is volume, and A is the area of the membrane.
-
For a more comprehensive assessment that includes active transport and efflux, the Caco-2 permeability assay is the gold standard. It uses a monolayer of human intestinal cells and can provide an efflux ratio to determine if a compound is a substrate for transporters like P-glycoprotein.[23][24][25][26]
Conclusion
The 1-azaspiro[4.4]nonane scaffold represents a significant advancement in medicinal chemistry, offering tangible solutions to the pharmacokinetic challenges often encountered with traditional heterocyclic scaffolds like piperidine. Its inherent three-dimensionality, conferred by the spirocyclic core, leads to a marked improvement in metabolic stability by sterically hindering common sites of enzymatic attack. Furthermore, this rigid architecture provides medicinal chemists with a powerful tool to modulate critical physicochemical properties such as aqueous solubility and lipophilicity, thereby optimizing the ADME profile of drug candidates.[4][6]
By leveraging the principles and experimental protocols detailed in this guide, researchers can rationally design and validate next-generation therapeutics. The strategic incorporation of the 1-azaspiro[4.4]nonane scaffold is not merely a substitution but an evolution, enabling the development of more robust, effective, and safer medicines.
References
- Vertex AI Search.
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Unknown Source. Caco2 assay protocol.
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
GitHub Gist. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
- Vertex AI Search.
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Blog. What are the effects of piperidines on drug metabolism? [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- Vertex AI Search. Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5).
-
PubMed. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PMC - NIH. One-pot three-component synthesis of azaspirononatriene derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
ResearchGate. Piperidine-based drug discovery. [Link]
-
ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
PMC - NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
-
PMC. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]
-
Wikipedia. Phencyclidine. [Link]
-
ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
-
PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
PaperPlanes. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. protocols.io [protocols.io]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. enamine.net [enamine.net]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
